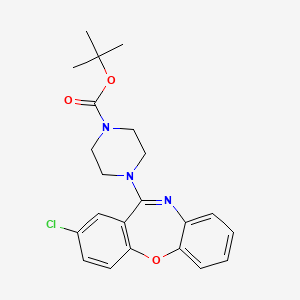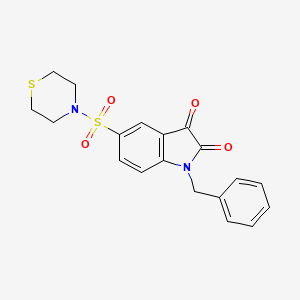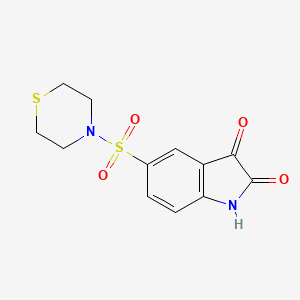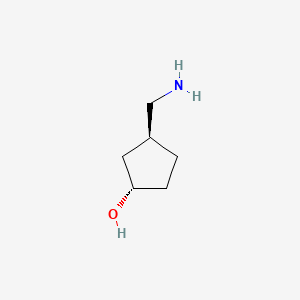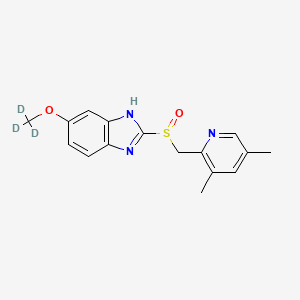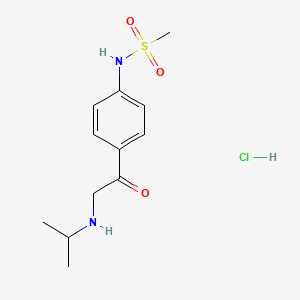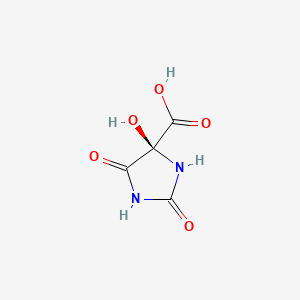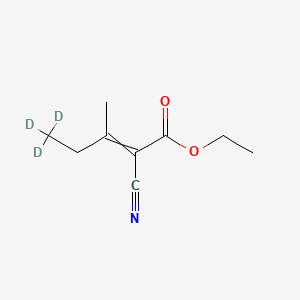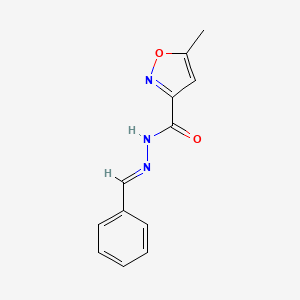
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)
Uniqueness
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and higher stability under various conditions .
Properties
CAS No. |
91397-11-4 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8- |
InChI Key |
RKVTXLNPABCANZ-JYRVWZFOSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Synonyms |
5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



